"2-Oxazolidinone, 3-methyl-" physical and chemical properties
"2-Oxazolidinone, 3-methyl-" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-methyl-2-oxazolidinone. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics and utility of this heterocyclic compound.
Core Physical and Chemical Properties
3-Methyl-2-oxazolidinone, identified by the CAS number 19836-78-3, is a five-membered heterocyclic compound.[1] It presents as a colorless to pale yellow liquid at room temperature and possesses a subtle, characteristic odor.[2] Its structure features a methyl group attached to the nitrogen atom of the oxazolidinone ring, which influences its physical and chemical behavior.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 3-methyl-1,3-oxazolidin-2-one[3] |
| Synonyms | 3-Methyl-2-oxazolidone, N-Methyl-2-oxazolidinone, N-Methyloxazolidone[3][4] |
| CAS Number | 19836-78-3[4] |
| Molecular Formula | C₄H₇NO₂[4] |
| Molecular Weight | 101.10 g/mol [5] |
| InChI Key | VWIIJDNADIEEDB-UHFFFAOYSA-N[6] |
| Canonical SMILES | CN1CCOC1=O[3] |
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-methyl-2-oxazolidinone, providing a quantitative snapshot of its characteristics.
| Property | Value | Reference |
| Melting Point | 15 °C | [4][7] |
| Boiling Point | 87-90 °C at 1 mmHg | [4][7] |
| Density | 1.17 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.454 | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4][8] |
| Water Solubility | Moderately soluble | [2] |
| logP (Octanol/Water Partition Coefficient) | -0.1 | [3] |
| Vapor Pressure | 0.00877 mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-methyl-2-oxazolidinone. Key spectral data are summarized below.
| Spectroscopic Technique | Data Highlights |
| ¹H NMR | Spectral data is available, providing information on the proton environment in the molecule.[2] |
| ¹³C NMR | Spectral data is available for the carbon skeleton of the compound.[2] |
| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic absorption bands for the functional groups present.[2] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[2] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 3-methyl-2-oxazolidinone are not extensively published under its direct name, general methods for the synthesis of N-substituted oxazolidinones are well-established. These can be adapted for the preparation of the target compound.
General Synthesis of N-Alkyl-2-Oxazolidinones
A common route for the synthesis of N-alkyl-2-oxazolidinones involves the reaction of a corresponding N-alkylethanolamine with a carbonylating agent.
Materials:
-
N-methylethanolamine
-
A carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene)
-
A suitable base (e.g., sodium methoxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of N-methylethanolamine in a suitable solvent, a base is added.
-
The carbonylating agent (e.g., diethyl carbonate) is then added, often dropwise, to the reaction mixture.
-
The mixture is heated to reflux and stirred for a specified period, typically several hours, while monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified.
Purification Protocol
A reported method for the purification of 3-methyl-2-oxazolidinone involves the following steps:
Procedure:
-
The crude product is first purified by successive fractional freezing.
-
The partially purified compound is then dried over 4A molecular sieves in a dry box for 48 hours.
-
Finally, the dried product is distilled under high vacuum to yield the pure 3-methyl-2-oxazolidinone.[9]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Applications and Biological Relevance
3-Methyl-2-oxazolidinone serves as a versatile building block in organic synthesis.[4] It is notably used as a component in electrolyte solutions for lithium batteries, where it contributes to enhancing performance and safety.[8]
In the pharmaceutical industry, this compound is employed as a solvent and a reaction medium.[4] More significantly, it is a key intermediate in the synthesis of more complex molecules.[10] The oxazolidinone ring is a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While 3-methyl-2-oxazolidinone itself is not an antibiotic, its structural motif is integral to the development of these therapeutic agents. Its role in chiral synthesis is also noteworthy, where it can be a precursor for creating enantiomerically pure pharmaceuticals.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-2-oxazolidinone may cause serious eye damage.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[11] Standard safe laboratory practices should be followed to avoid skin and eye contact, and inhalation.[11]
References
- 1. rsc.org [rsc.org]
- 2. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. spectrabase.com [spectrabase.com]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
